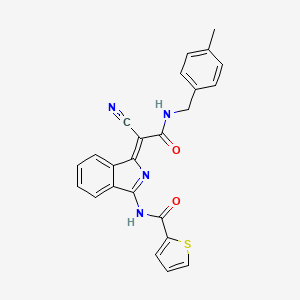

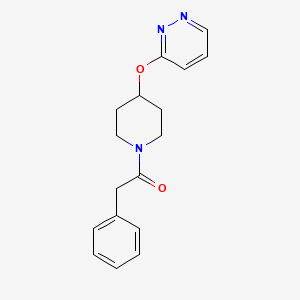

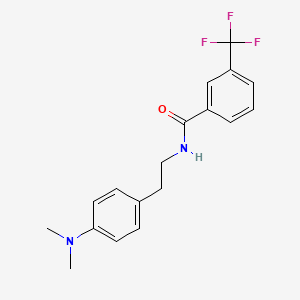

![molecular formula C21H23N3O2S B2490269 N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine CAS No. 478247-35-7](/img/structure/B2490269.png)

N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

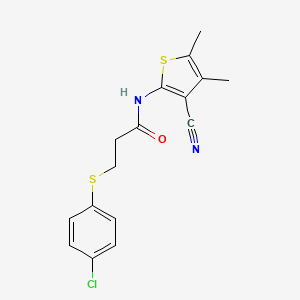

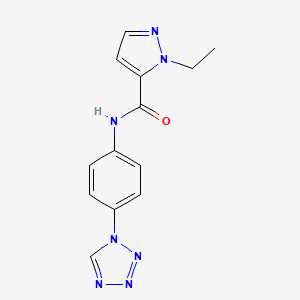

The synthesis of pyrimidinyl sulphones, including structures similar to N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine, involves oxidative methods from corresponding thioethers or from chloropyrimidine with sodium benzenesulphinate. These methods demonstrate the chemical flexibility and reactivity of pyrimidine derivatives toward nucleophilic displacement reactions, which are crucial for the synthesis of complex sulfonyl compounds (Brown & Ford, 1967).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, particularly those substituted with sulfonyl groups, shows significant base-weakening effects, which are marked in 2- and 4-derivatives but minimal in the 5-isomers. This indicates the influence of sulfonyl or sulphinyl substituents on the electronic properties of the pyrimidine ring, which is crucial for understanding the chemical behavior and reactivity of such compounds (Brown & Ford, 1967).

Chemical Reactions and Properties

The chemical reactivity of pyrimidinyl sulphones includes a variety of nucleophilic displacement reactions, indicating their potential for further chemical modifications and applications in synthesis. For example, the unprecedented reduction by hydriodic acid to thiopyrimidine showcases the unique chemical transformations possible with these compounds (Brown & Ford, 1967).

Physical Properties Analysis

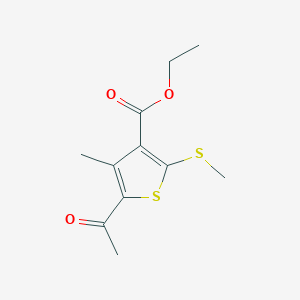

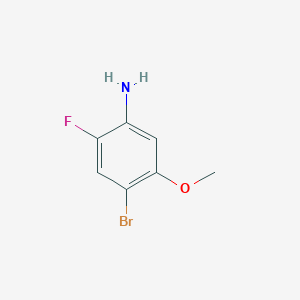

The synthesis and characterization of polymers derived from similar sulfonyl-containing compounds reveal that the introduction of sulfonyl groups can significantly affect the physical properties, such as solubility, thermal stability, and mechanical strength, of the resulting materials. These insights are crucial for the development of new materials with tailored properties (Liaw & Liaw, 1997).

Chemical Properties Analysis

The introduction of sulfonyl groups into pyrimidine and other heterocyclic compounds has been shown to enhance their reactivity and provide new pathways for chemical transformations. This is evident in the synthesis of complex molecules and materials, where sulfonyl groups play a key role in determining the chemical properties and reactivity of the final products (Liaw & Liaw, 1997).

Wissenschaftliche Forschungsanwendungen

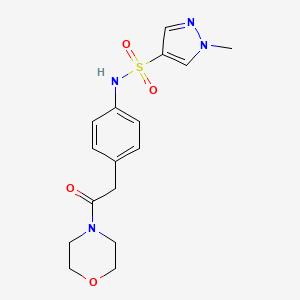

Analytical Applications

Nonaqueous Capillary Electrophoresis N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine is utilized in nonaqueous capillary electrophoretic separation methods. It's involved in quality control and analytical separation of imatinib mesylate and related substances, showcasing its application in the pharmaceutical quality assurance process. This process emphasizes its role in ensuring the purity and quality of pharmaceutical compounds through precise analytical methods (Ye et al., 2012).

Synthetic Applications

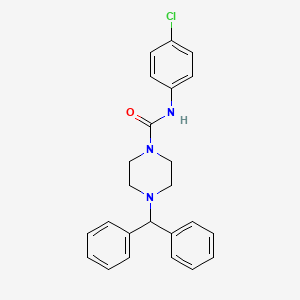

Synthesis of Urea and Thiourea Derivatives It serves as a foundational compound in the synthesis of various urea, thiourea, sulfonamide, and carbamate derivatives. These derivatives exhibit potential biological activities, indicating its importance in medicinal chemistry and drug development. The compound's role in creating diverse chemical structures highlights its versatility and utility in designing new molecules for biological applications (Chandrasekhar et al., 2019).

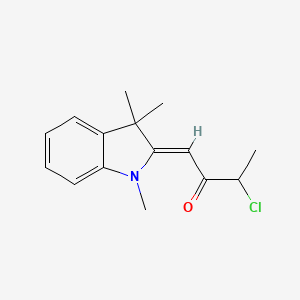

Material Science Applications

Development of Novel Polyimides This compound is integral in the synthesis of novel polyimides, which have applications in material science due to their unique properties such as high thermal stability, mechanical strength, and electrical insulation. The chemical's role in creating high-performance materials underlines its importance in the field of advanced polymers and material engineering (Liu et al., 2013).

Catalysis

Ionic Liquid Synthesis this compound is utilized in the synthesis of ionic liquids. It's involved in catalyst-driven processes, showcasing its importance in creating substances with unique solvating and thermal properties, often used in green chemistry and various industrial applications (Fringuelli et al., 2004).

Eigenschaften

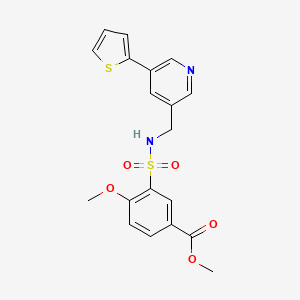

IUPAC Name |

N,N-diethyl-5-(4-methylphenyl)sulfonyl-2-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-4-24(5-2)21-19(27(25,26)18-13-11-16(3)12-14-18)15-22-20(23-21)17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAQMQYOIAFNIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC=C1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2490193.png)

![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2490194.png)

![7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490200.png)